1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and an ethoxyphenyl carbamoyl moiety. Its molecular formula is C24H29N3O4, and it has a molecular weight of 423.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the butyl and ethoxyphenyl carbamoyl groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Butyl Group: This step typically involves the alkylation of the pyrrolidine ring using a butyl halide under basic conditions.
Introduction of the Ethoxyphenyl Carbamoyl Group: This step involves the reaction of the intermediate with an ethoxyphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-[4-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide: Similar structure but with an ethyl group instead of an ethoxy group.
1-butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains a similar ethoxyphenyl group but lacks the carbamoyl and pyrrolidine moieties.
Uniqueness
1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4/c1-3-5-14-27-16-18(15-22(27)28)24(30)26-19-8-6-17(7-9-19)23(29)25-20-10-12-21(13-11-20)31-4-2/h6-13,18H,3-5,14-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
DNHPNZVJNOTOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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